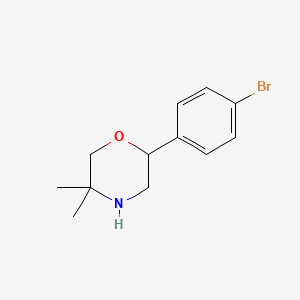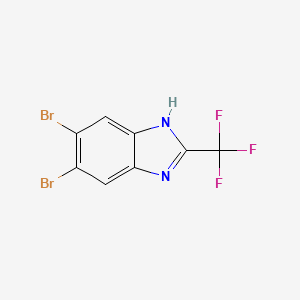![molecular formula C14H11ClO4S2 B13058556 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is a chemical compound with the molecular formula C14H11ClO4S2 It is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a benzoate group
准备方法
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate typically involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Ring: The initial step involves the synthesis of the thieno[2,3-b]thiopyran ring system. This can be achieved through the cyclization of appropriate thiophene derivatives under specific reaction conditions.
Oxidation: The thieno[2,3-b]thiopyran ring is then oxidized to introduce the 1,1-dioxido functionality. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this purpose.
Esterification: The final step involves the esterification of the oxidized thieno[2,3-b]thiopyran with 3-chlorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
化学反应分析
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate can be compared with other similar compounds, such as:
Thieno[2,3-b]thiopyran Derivatives: These compounds share the same core structure but differ in their substituents. The presence of different functional groups can significantly alter their chemical and biological properties.
Benzoate Esters: Compounds with benzoate ester groups are common in organic synthesis. The specific substitution pattern on the benzoate ring can influence the reactivity and stability of the compound.
Sulfone Derivatives: Sulfone-containing compounds are known for their stability and resistance to oxidation. The presence of the sulfone group in this compound contributes to its unique properties.
属性
分子式 |
C14H11ClO4S2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO4S2/c15-10-3-1-2-9(8-10)13(16)19-12-4-6-20-14-11(12)5-7-21(14,17)18/h1-4,6,8,12H,5,7H2 |
InChI 键 |
TVMBGHNZCMXMOL-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



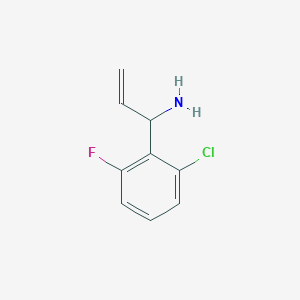
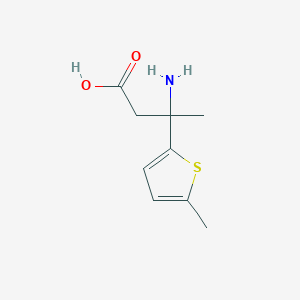
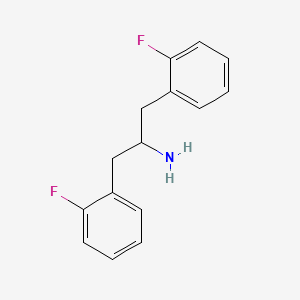
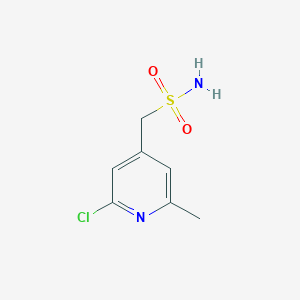
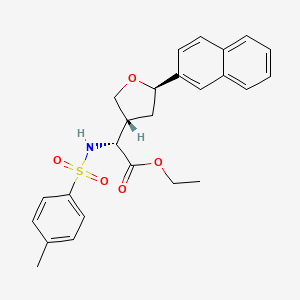

![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)
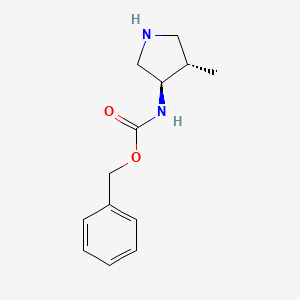


![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
